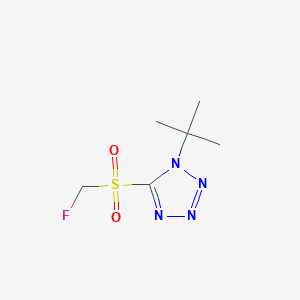
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is a compound that features a tetrazole ring substituted with a tert-butyl group and a fluoromethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole typically involves the reaction of tert-butyl-substituted tetrazole with fluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The fluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butyl)-5-methyl-1H-tetrazole: Similar structure but lacks the fluoromethylsulfonyl group.
1-(Tert-butyl)-5-chloromethyl-1H-tetrazole: Similar structure but has a chloromethyl group instead of a fluoromethylsulfonyl group.
1-(Tert-butyl)-5-(methylsulfonyl)-1H-tetrazole: Similar structure but has a methylsulfonyl group instead of a fluoromethylsulfonyl group.
Uniqueness
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is unique due to the presence of the fluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where strong interactions with molecular targets are required.
Propriétés
Formule moléculaire |
C6H11FN4O2S |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-tert-butyl-5-(fluoromethylsulfonyl)tetrazole |
InChI |
InChI=1S/C6H11FN4O2S/c1-6(2,3)11-5(8-9-10-11)14(12,13)4-7/h4H2,1-3H3 |
Clé InChI |
CAWKMMBKHWNUCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=NN=N1)S(=O)(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



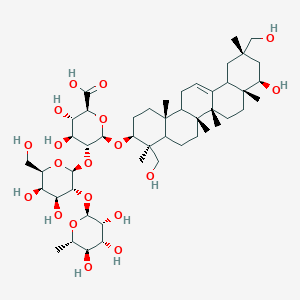
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)

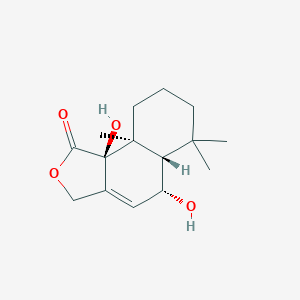

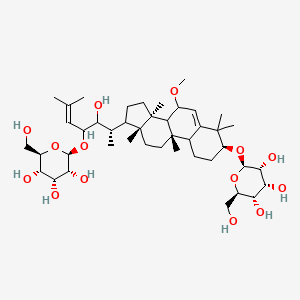
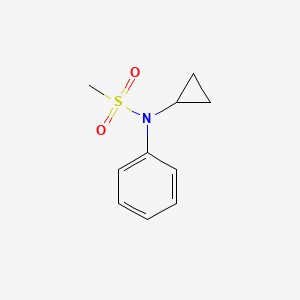
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
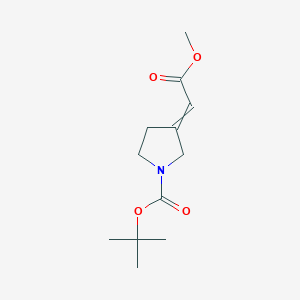

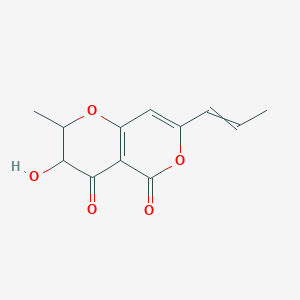
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
